An In-depth Technical Guide to 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-75-4)
An In-depth Technical Guide to 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-75-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine, a heterocyclic compound featuring the privileged 5-aminopyrazole scaffold. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous structures and the broader field of medicinal chemistry to present a detailed examination of its chemical properties, a plausible and detailed synthetic route, hypothesized biological activities, and a reasoned safety profile. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in drug discovery and development, particularly in the areas of oncology and inflammatory diseases.
Introduction: The 5-Aminopyrazole Scaffold and the Significance of Cycloalkyl Moieties
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of pyrazole are integral components of numerous approved drugs with applications ranging from anti-inflammatory and analgesic to anticancer and antiviral agents.[3][4] Within this class, the 5-aminopyrazole (5AP) substructure is a particularly versatile building block for the synthesis of a wide array of bioactive compounds.[5][6] The amino group at the 5-position provides a key site for further functionalization, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[3]
The incorporation of cycloalkyl groups, such as the cycloheptyl moiety in the title compound, is a common strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. Large, lipophilic groups can enhance binding to hydrophobic pockets in target proteins, and the conformational restriction imposed by a cyclic system can lead to improved metabolic stability compared to their linear alkyl counterparts.
This guide focuses on 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine, a molecule that combines the established pharmacological potential of the 5-aminopyrazole core with the modulatory effects of a cycloheptyl substituent.
Physicochemical Properties
A summary of the key physicochemical properties of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing formulation and delivery strategies.
| Property | Value | Source |
| CAS Number | 118430-75-4 | [7] |
| Molecular Formula | C₁₁H₁₉N₃ | [7] |
| Molecular Weight | 193.29 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | [7] |
| Predicted LogP | 2.4401 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 1 | [7] |
Synthesis of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[5][6] A plausible and detailed synthetic pathway for 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine is outlined below, proceeding through a 3-cycloheptyl-3-oxopropanenitrile intermediate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-cycloheptyl-3-oxopropanenitrile
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Acetonitrile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of anhydrous acetonitrile (1.5 equivalents) in anhydrous THF via the dropping funnel.
-
Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure the complete formation of the acetonitrile anion.
-
Acylation: Cool the reaction mixture back to 0 °C. Add a solution of cycloheptanecarbonyl chloride (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-cycloheptyl-3-oxopropanenitrile.
Step 2: Synthesis of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine
-
Reaction Setup: In a round-bottom flask, dissolve the 3-cycloheptyl-3-oxopropanenitrile (1.0 equivalent) from the previous step in ethanol.
-
Hydrazine Addition: Add methylhydrazine (1.1 equivalents) to the solution.
-
Cyclization: Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine.
Hypothesized Biological Activity and Mechanism of Action
While there is no specific biological data for 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine in the public domain, the extensive research on the 5-aminopyrazole scaffold allows for informed hypotheses regarding its potential therapeutic applications.[5][6]
Potential as a Kinase Inhibitor
Many 5-aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][8] The 5-aminopyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
Caption: Hypothesized mechanism of action as a protein kinase inhibitor.
The 3-cycloheptyl group is likely to occupy a hydrophobic pocket within the kinase active site, potentially contributing to both potency and selectivity. The 1-methyl group directs the substitution pattern and can influence the orientation of the molecule within the binding site.
Potential Anticancer and Anti-inflammatory Activity
Given the role of kinases in cancer and inflammation, 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine is a candidate for development as an anticancer or anti-inflammatory agent.[1][8] Numerous studies have demonstrated the in vitro and in vivo efficacy of 5-aminopyrazole derivatives in various cancer cell lines and animal models of inflammation.[3][9]
In Vitro Anticancer Activity Evaluation (MTT Assay Protocol):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine for 48-72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[6]
Safety and Toxicology
A definitive safety profile for 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine is not available. However, an assessment of potential hazards can be made by considering the toxicological data of related compounds.
-
Aminopyrazoles: Some aminopyrazole derivatives have been reported to cause skin and eye irritation.[10] Ingestion may be harmful.
-
Cycloheptylamine: This related compound is known to be a flammable liquid and can cause skin irritation.[11][12]
It is therefore prudent to handle 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
3-cycloheptyl-1-methyl-1H-pyrazol-5-amine represents a promising, yet underexplored, molecule at the intersection of the pharmacologically validated 5-aminopyrazole scaffold and the property-enhancing cycloalkyl moiety. Based on established synthetic methodologies and the known biological activities of related compounds, this technical guide provides a solid foundation for future research. The proposed synthetic route is robust and adaptable, and the hypothesized biological activities, particularly as a kinase inhibitor for anticancer and anti-inflammatory applications, warrant further investigation. As with any novel chemical entity, thorough experimental validation of its synthesis, biological effects, and safety profile is essential.
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